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Compound of Interest

Compound Name: 3-Fluoropentane

Cat. No.: B1627487

Spectroscopic Profile of 3-Fluoropentane: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 3-Fluoropentane. The following sections detail the *H Nuclear Magnetic
Resonance (NMR), 33C NMR, and Mass Spectrometry (MS) data, along with the experimental
protocols utilized for their acquisition. This document is intended to serve as a valuable
resource for the structural elucidation and analysis of fluorinated organic molecules.

Spectroscopic Data Summary

The empirical formula for 3-Fluoropentane is CsH11F, and its molecular weight is 90.14 g/mol .
[1][2] The spectroscopic data presented below provides a detailed structural confirmation of the
molecule.

'H NMR Data (Predicted)

Due to the unavailability of a publicly accessible experimental spectrum, the following *H NMR
data is predicted based on the analysis of similar alkyl fluorides. The fluorine atom at the C3
position significantly influences the chemical shifts and coupling patterns of the neighboring
protons.
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Chemical Shift () o Coupling Constant
Protons Multiplicity
(ppm) (9) (Hz)
J(H-F) = 48, J(H-H) =
H3 ~4.5 dtm ( ) ( )
6
H2, H4 ~1.6 m
H1, H5 ~0.9 t J(H-H) =7

Note: dtm = doublet of triplets of multiplets, m = multiplet, t = triplet. The chemical shifts are
referenced to tetramethylsilane (TMS) at O ppm.

3C NMR Data

The following table summarizes the predicted and available experimental 13C NMR data for 3-
Fluoropentane. The presence of the electronegative fluorine atom causes a significant
downfield shift for the carbon to which it is attached (C3) and induces characteristic C-F

coupling.

] . Experimental
Predicted Chemical . .
Carbon . Chemical Shift () 1J(C-F) (Hz)[3]
Shift (3) (ppm)[3]

(ppm)
C3 93.2 Data not available 165.0
C2,C4 Data not available Data not available
C1,C5 Data not available Data not available

Note: The experimental spectrum is noted in the PubChem database, provided by Wiley-VCH,
but the specific peak list is not publicly available.[1] The predicted data serves as a strong

reference for experimental verification.

Mass Spectrometry (MS) Data

The mass spectrum of 3-Fluoropentane is characterized by a molecular ion peak and a
distinct fragmentation pattern. While the full experimental spectrum from the NIST Mass
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Spectrometry Data Center is not directly provided, the expected key fragments are listed below
based on general principles of alkane fragmentation.[4]

miz lon Relative Intensity
90 [CsH11F]* (Molecular lon) Low

71 [CsHa11]* (Loss of F) Moderate

61 [CaHsF]* Moderate

57 [CaHo]* High

43 [CsHA]* High

29 [C2Hs]*+ High

Note: The fragmentation of alkanes typically involves the loss of alkyl radicals, leading to a
series of peaks separated by 14 mass units (CHz2).[4] The base peak is often one of the
smaller, more stable carbocations.

Experimental Protocols

The following protocols are detailed methodologies for the acquisition of the spectroscopic data
presented above. These are generalized procedures that can be adapted for 3-Fluoropentane.

NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring high-resolution *H and 3C NMR
spectra of liquid haloalkanes.

2.1.1. Sample Preparation
o Ensure the NMR tube is clean and dry.

e For a neat liquid sample, carefully transfer approximately 0.6 mL of 3-Fluoropentane into a
5 mm NMR tube.

 Alternatively, for a solution, dissolve 5-25 mg of 3-Fluoropentane in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCIs).
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If the sample contains any particulate matter, filter the solution through a pipette with a small
cotton or glass wool plug directly into the NMR tube.

Cap the NMR tube securely.

2.1.2. Instrument Setup and Data Acquisition

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the appropriate nucleus (*H or 13C).

For 1H NMR:

o Acquire the spectrum using a standard single-pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
o Use an appropriate number of scans to achieve a good signal-to-noise ratio.

For 13C NMR:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

This protocol describes a general method for the analysis of volatile organic compounds like 3-
Fluoropentane using GC-MS.[5][6][7]
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2.2.1. Sample Preparation

e Prepare a dilute solution of 3-Fluoropentane in a volatile solvent (e.g., methanol or
dichloromethane). The concentration should be within the linear range of the instrument.

2.2.2. GC-MS System and Conditions

o Gas Chromatograph:

[¢]

Injector: Split/splitless inlet, operated in split mode.

[e]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 pm film
thickness) is suitable.

[e]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o

Oven Temperature Program: An initial temperature of around 40°C, held for a few minutes,
followed by a ramp to a final temperature of approximately 200-250°C.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: m/z 30-200.

2.2.3. Data Analysis

e The retention time of the peak corresponding to 3-Fluoropentane is used for its
identification.

e The mass spectrum of the eluting compound is compared with a reference library (e.qg.,
NIST) for confirmation.

o The fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-

Fluoropentane, from sample preparation to data interpretation.

Spectroscopic Analysis Workflow for 3-Fluoropentane
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Caption: Workflow for the spectroscopic characterization of 3-Fluoropentane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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